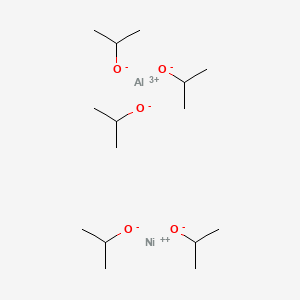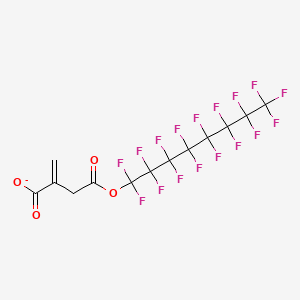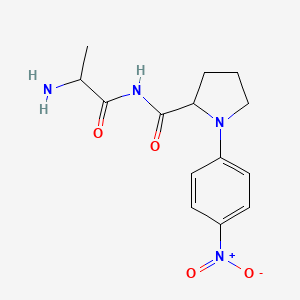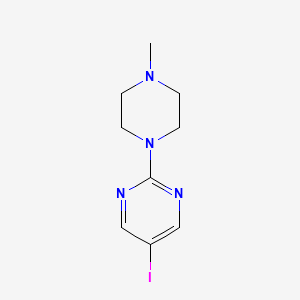
Aluminum nickel isopropoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum nickel isopropoxide is a chemical compound that combines aluminum, nickel, and isopropoxide groups. It is often used as a catalyst in various chemical reactions due to its unique properties. This compound is particularly valuable in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aluminum nickel isopropoxide can be synthesized through the reaction of aluminum isopropoxide with nickel salts. One common method involves the reaction of aluminum isopropoxide with nickel chloride in an isopropanol solution. The reaction typically occurs under reflux conditions, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The process may include steps such as purification, crystallization, and drying to obtain the final compound in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
Aluminum nickel isopropoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum and nickel oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, acids, and bases. The reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures, and may require the presence of a solvent like isopropanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce aluminum oxide and nickel oxide, while reduction reactions may yield alcohols and other reduced compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, aluminum nickel isopropoxide is used as a catalyst in various organic synthesis reactions.
Biology
In biological research, this compound is used to study the effects of metal complexes on biological systems. It can also be used in the synthesis of bioactive compounds .
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals .
Industry
In industrial applications, this compound is used in the production of high-purity alumina and as a catalyst in various chemical processes. It is also used in the preparation of coatings and materials with specific properties .
Mecanismo De Acción
The mechanism of action of aluminum nickel isopropoxide involves its ability to act as a catalyst in various chemical reactions. It facilitates the transfer of electrons and protons, enabling the conversion of reactants to products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Aluminum isopropoxide: Used in similar catalytic applications but lacks the additional catalytic properties provided by nickel.
Nickel isopropoxide: Similar in structure but does not provide the same catalytic efficiency as the combined aluminum-nickel compound.
Uniqueness
Aluminum nickel isopropoxide is unique due to its combination of aluminum and nickel, which provides enhanced catalytic properties compared to its individual components. This makes it particularly valuable in reactions requiring high efficiency and selectivity .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and catalytic abilities make it a valuable tool in various scientific and industrial processes.
Propiedades
Número CAS |
70504-57-3 |
|---|---|
Fórmula molecular |
C15H35AlNiO5 |
Peso molecular |
381.11 g/mol |
Nombre IUPAC |
aluminum;nickel(2+);propan-2-olate |
InChI |
InChI=1S/5C3H7O.Al.Ni/c5*1-3(2)4;;/h5*3H,1-2H3;;/q5*-1;+3;+2 |
Clave InChI |
JCXUQCCADMZQRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12089976.png)
![N-[(1S)-2-Hydroxy-3-methyl-1-(2-methylpropyl)-3-buten-1-yl]-carbamicAcid1,1-DimethylethylEster](/img/structure/B12089981.png)
![[7-(2,2-Dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate](/img/structure/B12089984.png)

![2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine](/img/structure/B12089990.png)
![1-(2',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089995.png)






![Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12090048.png)
![Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090057.png)
